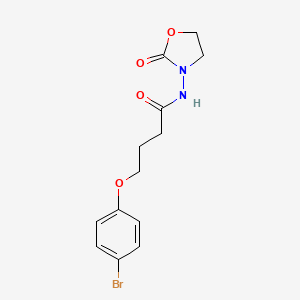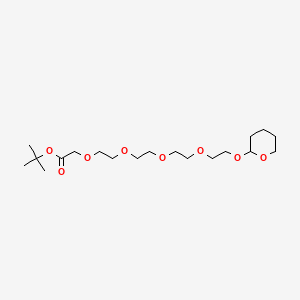
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenoxy group attached to a butanamide backbone, with an oxazolidinone ring as a substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide.
Synthesis of 4-bromophenoxybutanoic acid: The 4-bromophenol is reacted with butanoic acid in the presence of a dehydrating agent like thionyl chloride to form 4-bromophenoxybutanoic acid.
Formation of oxazolidinone ring: The 4-bromophenoxybutanoic acid is then reacted with an appropriate amine, such as 2-amino-2-oxazolidinone, under conditions that promote amide bond formation, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidinone ring, leading to the formation of oxazolidinone derivatives.
Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenoxy group.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Oxazolidinone derivatives with additional oxygen-containing functional groups.
Reduction: Phenoxy derivatives with reduced bromine content.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of 4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the oxazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-(4-chlorophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
- 4-(4-fluorophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
- 4-(4-methylphenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide
Uniqueness
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This can lead to distinct biological activities and potential therapeutic applications.
属性
分子式 |
C13H15BrN2O4 |
|---|---|
分子量 |
343.17 g/mol |
IUPAC 名称 |
4-(4-bromophenoxy)-N-(2-oxo-1,3-oxazolidin-3-yl)butanamide |
InChI |
InChI=1S/C13H15BrN2O4/c14-10-3-5-11(6-4-10)19-8-1-2-12(17)15-16-7-9-20-13(16)18/h3-6H,1-2,7-9H2,(H,15,17) |
InChI 键 |
JREGVHRWOMNKGN-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1NC(=O)CCCOC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Chlorosulfonyl-4-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate](/img/structure/B11932183.png)
![(1S,9S,13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride](/img/structure/B11932191.png)

![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide](/img/structure/B11932199.png)

![(2S)-2-[[4-[5-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyrazin-2-yl]-3-methylpyrazolo[1,5-a]pyridin-6-yl]oxymethyl]morpholine](/img/structure/B11932207.png)
![2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]-N-[[9-ethyl-7-(4-methylthiophen-2-yl)carbazol-3-yl]methyl]ethanamine](/img/structure/B11932211.png)

![methyl 2-(2-{[1-(4-{N,3-dimethyl-2-[3-methyl-2-(methylamino)butanamido]butanamido}-3-methoxy-5-methylheptanoyl)pyrrolidin-2-yl](methoxy)methyl}propanamido)-3-phenylpropanoate](/img/structure/B11932228.png)

